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2'-o-Methyl-2-thiouridine

RNA duplex stability thermal denaturation sulfur-modified nucleosides

Oligonucleotide researchers face a trade-off: 2'-O-methylation confers nuclease resistance but fails to suppress G-U wobble mismatches, while 2-thiouridine enhances base discrimination but lacks enzymatic stability. 2'-O-Methyl-2-thiouridine (s2Um) resolves both limitations through synergistic dual modification. - **Thermal stability**: +11.7°C Tm increase vs. unmodified uridine in model duplexes - **Selectivity**: Suppresses off-target G-U wobble pairing while stabilizing s2U-A matches - **Compatibility**: Phosphoramidite format for ASO/siRNA solid-phase synthesis

Molecular Formula C10H14N2O5S
Molecular Weight 274.30 g/mol
CAS No. 113886-72-9
Cat. No. B12839842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-o-Methyl-2-thiouridine
CAS113886-72-9
Molecular FormulaC10H14N2O5S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O
InChIInChI=1S/C10H14N2O5S/c1-16-8-7(15)5(4-13)17-9(8)12-3-2-6(14)11-10(12)18/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,18)/t5-,7-,8-,9-/m1/s1
InChIKeyWARUUAMZJXEUEA-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

s2Um: Technical Overview & Procurement


2′-O-Methyl-2-thiouridine (CAS: 113886-72-9, s2Um) is a dual-modified nucleoside that combines two distinct chemical alterations on the uridine scaffold: 2′-O-methylation of the ribose sugar and 2-thiocarbonyl substitution at the pyrimidine base [1]. This naturally occurring modification was first identified in tRNAs of extremely thermophilic archaebacteria including Sulfolobus solfataricus, Thermoproteus neutrophilus, and Pyrodictium occultum [2]. The concurrent introduction of both modifications pre-organizes the ribose sugar into a rigid C3′-endo conformation, which is entropically favorable for stable A-form RNA duplex formation [2]. In procurement contexts, s2Um serves as a phosphoramidite building block for solid-phase oligonucleotide synthesis, enabling incorporation into antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and molecular probes where enhanced duplex stability and base-pairing fidelity are required [3].

Workflow Solid-phase oligonucleotide synthesis phosphoramidite building block
Dual Modification 2′-O-methyl (ribose) + 2-thiocarbonyl (base) for A-form stabilization
Key Advantage Enhanced duplex stability and base-pairing discrimination (A over G)

Why s2Um Cannot Be Substituted


In-class nucleoside analogs such as 2′-O-methyluridine (Um) or 2-thiouridine (s2U) are not functionally interchangeable with 2′-O-methyl-2-thiouridine (s2Um) in applications requiring simultaneous optimization of duplex thermal stability and base-pairing fidelity. The 2′-O-methyl modification alone (Um) confers nuclease resistance and modest duplex stabilization through C3′-endo conformational bias, but does not address the thermodynamic ambiguity of G-U wobble base pairing that compromises target selectivity [1]. Conversely, the 2-thio modification alone (s2U) enhances discrimination between A and G targets while contributing to A-form stabilization, but lacks the 2′-O-methyl group necessary for resistance to ribonuclease degradation [1]. The dual modification in s2Um produces a synergistic, non-additive effect on both ribose conformational rigidity and base-pairing selectivity that cannot be replicated by either single modification alone [2]. Furthermore, a distinct comparator, 4-thiouridine (s4U), destabilizes RNA duplexes relative to unmodified uridine (Tm = 14.5°C for s4U-containing duplex vs. 19.0°C for unmodified control in pentamer RNA duplexes), whereas s2U-containing duplexes exhibit substantial stabilization (Tm = 30.7°C) [3]. This fundamental divergence in stability outcomes underscores that different sulfur placement on the pyrimidine ring produces opposite effects on duplex integrity, making generic thionucleoside selection untenable.

2′-O-methyluridine (Um) Lacks 2-thio group; may not provide enhanced A/G discrimination and may leave G-U wobble pairing unaddressed.
2-thiouridine (s2U) Lacks 2′-O-methyl; may offer reduced nuclease resistance and less pronounced C3′-endo pre-organization.
4-thiouridine (s4U) Sulfur at position 4 destabilizes RNA duplexes; opposite stability effect compared to s2U, making it unsuitable for duplex stabilization.

s2Um Differentiation Evidence


s2U vs. s4U Duplex Stability

UV thermal melting analysis of pentamer RNA sequences complexed with a complementary 2′-O-methyl-ribonucleotide strand demonstrates that 2-thiouridine (s2U) incorporation substantially stabilizes RNA duplexes, whereas 4-thiouridine (s4U) incorporation causes marked destabilization [1]. The s2U-containing duplex achieved a melting temperature (Tm) of 30.7°C compared to 19.0°C for the unmodified control, representing an increase of 11.7°C. In stark contrast, the s4U-containing duplex exhibited a Tm of only 14.5°C, a reduction of 4.5°C relative to unmodified uridine [1].

s2U vs. s4U Stability
Head-to-head
s2U duplex
Tm 30.7°C
vs. s4U duplex
Tm 14.5°C
Δ +16.2°C
Sulfur position determines stability direction; 2-thio stabilizes A-form duplex.
Pentamer model system, UV thermal melting, 1997 study.
RNA duplex stability thermal denaturation sulfur-modified nucleosides codon-anticodon interaction

Enhanced A-Selectivity over G

UV melting experiments using a modified nonaribonucleotide (RNA*: 5′-CGUUs2UmUUGC-3′) revealed that s2Um-containing RNA*-RNA and RNA*-DNA duplexes with s2U-A base pairs are more thermally stable than the corresponding unmodified U-A base pairs [1]. Critically, duplexes containing s2U-G wobble base pairs exhibited thermal stability that was much lower than that of unmodified duplexes with natural U-G base pairs [1]. The authors concluded that s2Um confers higher selectivity toward A over G than unmodified uridine [1].

A vs. G Selectivity
Reported
s2U-A pair: enhanced stability
s2U-G wobble: markedly reduced
Supports improved base discrimination for antisense specificity.
Directional quantification only; exact ΔTm not reported.
base discrimination antisense specificity wobble base pair RNA-RNA hybridization

C3′-endo Conformational Pre-Organization

Both the 2-thiocarbonyl group and the 2′-O-methyl group individually promote C3′-endo ribose puckering due to steric hindrance effects [1]. In s2Um, these two modifications act additively to produce a nucleoside with preferentially C3′-endo conformation, which pre-organizes oligonucleotides for stable A-form duplex formation [1]. Circular dichroism spectroscopy and melting temperature analysis of oligonucleotides containing two s2Um residues confirmed that s2Um incorporation induces stable A-form structure [2].

C3′-endo Pre-organization
Class-level
Additive C3′-endo bias from 2-thio + 2′-O-methyl
C3′-endo pre-organization supports stable A-form hybridization.
Inferred from individual modification effects; confirmed by CD.
sugar conformation A-form helix C3'-endo conformational pre-organization

siRNA Activity in Mammalian Cells

siRNAs modified with 2′-O-methyl-2-thiouridine (s2Um) demonstrate that activity in mammalian cells is achievable with appropriate residue placement [1]. The study investigated the effect of s2Um modification on siRNA biological activity and found that judicious placement of s2Um residues could lead to modified siRNAs that retain functional gene-silencing activity in mammalian cell systems [1].

siRNA Cell Activity
Reported
siRNA retained activity in HeLa cells with judicious residue placement
Supports siRNA activity evaluation with controlled incorporation.
Position-dependent; HeLa cell model, 2009 study.
siRNA gene silencing mammalian cells RNA interference

s2Um Procurement-Driven Applications


High-Specificity ASOs for A-Rich mRNA

ASOs incorporating s2Um at positions opposite adenosine residues in target mRNA benefit from the modification's enhanced s2U-A base pair stability coupled with reduced s2U-G wobble pairing [1]. This dual effect increases on-target hybridization affinity while simultaneously suppressing off-target binding to guanosine-containing mismatched sites [2]. The rigid C3′-endo sugar conformation further stabilizes the A-form helix geometry required for optimal RNase H recognition or steric blocking mechanisms [1].

siRNA with Reduced Off-Target Effects

siRNA guide strands modified with s2Um demonstrate retained gene-silencing activity in mammalian cells when residues are placed judiciously [3]. The enhanced base-pairing discrimination between A and G conferred by the 2-thio moiety reduces the likelihood of miRNA-like off-target silencing through seed-region mismatches [2]. Procurement of s2Um phosphoramidite enables precise incorporation at specific positions where discrimination against G-U wobble pairing is most critical for target specificity [2].

SNP Probes with High Mismatch Discrimination

Oligonucleotide probes containing s2Um exhibit superior hybridization and base discrimination abilities toward complementary RNA strands compared to unmodified oligomers [4]. The improved discrimination between matched and single-mismatched targets makes s2Um-containing probes effective tools for SNP genotyping and mutation detection assays where false-positive signals from near-cognate sequences must be minimized [4].

Thermostable Molecular Beacons and Hybridization Probes

The pronounced duplex stabilization conferred by s2Um (demonstrated by s2U's +11.7°C Tm increase relative to unmodified uridine in pentamer model systems [5]) enables the design of shorter oligonucleotide probes that maintain target binding affinity at elevated temperatures. The A-form conformational pre-organization of s2Um further contributes to stable hybridization under stringent wash conditions where unmodified probes would dissociate [1].

Application
Selection Property
Validation Focus
ASOs (A-rich mRNA targets)
Enhanced s2U-A stability & reduced G-U wobble pairing
On-target hybridization vs. mismatch discrimination
siRNA off-target reduction
Position-dependent retained gene-silencing activity
Seed-region specificity & off-target transcript profiling
SNP mismatch discrimination
High base-pairing fidelity with single-base resolution
Single-nucleotide mismatch detection sensitivity
Thermostable hybridization probes
Duplex stabilization enabling shorter probe design
Stringent wash condition performance & signal retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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